molecular formula C11H11ClN2O3S B351953 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole CAS No. 879063-60-2

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole

Cat. No.: B351953
CAS No.: 879063-60-2
M. Wt: 286.74g/mol
InChI Key: PRQJCPROYAJOJO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole is a chemical compound that belongs to the class of sulfonylimidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, with a 5-chloro-2-ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonylimidazole structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can lead to the formation of sulfonic acids and imidazole derivatives.

Scientific Research Applications

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The phenyl and imidazole rings can also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)sulfonylimidazole
  • 1-(5-Chloro-2-ethoxyphenyl)sulfonylbenzimidazole
  • 1-(5-Chloro-2-ethoxyphenyl)sulfonylpyrrole

Uniqueness

1-(5-Chloro-2-ethoxyphenyl)sulfonylimidazole is unique due to the presence of the 5-chloro-2-ethoxyphenyl substituent, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3S/c1-2-17-10-4-3-9(12)7-11(10)18(15,16)14-6-5-13-8-14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQJCPROYAJOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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